molecular formula C16H15NO2 B11645055 2-isobutyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-isobutyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11645055
M. Wt: 253.29 g/mol
InChI Key: YZNCTLFMQFSLMW-UHFFFAOYSA-N
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Description

2-Isobutyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-isobutyl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions. The Skraup synthesis is a well-known method for synthesizing isoquinoline derivatives, which involves the use of glycerol, sulfuric acid, and an oxidizing agent .

Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. Palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are commonly used in industrial settings to produce isoquinoline compounds .

Chemical Reactions Analysis

Types of Reactions: 2-Isobutyl-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include N-oxides, dihydroisoquinolines, and various substituted isoquinolines .

Scientific Research Applications

2-Isobutyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-isobutyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, isoquinoline derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

    Quinoline: A structural isomer of isoquinoline, differing in the position of the nitrogen atom in the ring.

    1-Benzylisoquinoline: Found in many natural alkaloids, such as papaverine.

    2-Methyl-1H-benzo[de]isoquinoline-1,3(2H)-dithione: Another derivative with similar structural features

Uniqueness: 2-Isobutyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substituents and the resulting chemical properties.

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

2-(2-methylpropyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C16H15NO2/c1-10(2)9-17-15(18)12-7-3-5-11-6-4-8-13(14(11)12)16(17)19/h3-8,10H,9H2,1-2H3

InChI Key

YZNCTLFMQFSLMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O

Origin of Product

United States

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